molecular formula C15H23N3O2 B2882611 N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide CAS No. 2097897-31-7

N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide

Cat. No.: B2882611
CAS No.: 2097897-31-7
M. Wt: 277.368
InChI Key: SRCZYXBDGMYNRQ-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. N-[4-(1H-Pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel kinase inhibitors. Its molecular structure incorporates two privileged pharmacophores: a 1H-pyrazole ring and an oxane (tetrahydropyran) group, linked through a cyclohexyl-carboxamide bridge. This specific architecture is designed to mimic scaffolds found in potent inhibitors of key biological targets. Compounds featuring the N-(1H-pyrazol-4-yl)carboxamide motif have been extensively investigated as potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . IRAK4 plays a critical role in innate immune signaling through the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways, making it a promising therapeutic target for a wide range of inflammatory and autoimmune diseases, as well as certain cancers . The structural features of this compound, especially the lipophilic tetrahydropyran group, are consistent with strategies aimed at optimizing drug-like properties, such as improving metabolic stability and membrane permeability, which are crucial for achieving oral bioavailability in lead compounds . Furthermore, pyrazole-carboxamide derivatives are recognized as active scaffolds in other therapeutic areas. Research has identified similar compounds as inhibitors of other kinase families, such as Janus kinases (JAK), which are implicated in conditions like rheumatoid arthritis and asthma . The versatility of the pyrazole core allows for extensive structure-activity relationship (SAR) studies, enabling researchers to fine-tune potency, selectivity, and pharmacokinetic profiles. This compound is supplied exclusively for use in non-clinical laboratory research. It is intended for qualified researchers to explore its potential as a biochemical tool, a starting point for hit-to-lead optimization campaigns, or for investigating novel mechanisms of action in cellular models.

Properties

IUPAC Name

N-(4-pyrazol-1-ylcyclohexyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c19-15(12-6-10-20-11-7-12)17-13-2-4-14(5-3-13)18-9-1-8-16-18/h1,8-9,12-14H,2-7,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCZYXBDGMYNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2CCOCC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide involves several steps, typically starting with the preparation of the pyrazole ring followed by its attachment to a cyclohexyl group and subsequent formation of the oxane-4-carboxamide moiety. Specific synthetic routes and reaction conditions can vary, but common methods include cyclization, ring annulation, and direct C-H arylation . Industrial production methods often optimize these reactions for scalability and cost-effectiveness.

Chemical Reactions Analysis

N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazole ring or the cyclohexyl group .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and antitumor agent. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. While the exact targets can vary, it often interacts with enzymes and receptors involved in inflammatory and microbial processes. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling, resulting in its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Similarities

A structurally related compound, N-[4-(aminocarbonothioyl)phenyl]-4-(1H-pyrazol-1-yl)butanamide (), shares the pyrazole moiety but differs in its substituents and backbone. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Property N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide N-[4-(aminocarbonothioyl)phenyl]-4-(1H-pyrazol-1-yl)butanamide
Molecular Formula C15H21N3O2 C14H16N4OS
Molar Mass (g/mol) ~275.35 288.37
Backbone Cyclohexyl Phenyl
Functional Groups Oxane carboxamide Butanamide, thiourea (aminocarbonothioyl)
Key Substituents 1H-pyrazol-1-yl, oxane 1H-pyrazol-1-yl, phenyl-thiourea
Key Observations:

Backbone Flexibility : The cyclohexyl group in the target compound may confer conformational flexibility compared to the rigid phenyl group in the analogue .

The thiourea group in the analogue () introduces sulfur, which may facilitate metal coordination or hydrogen bonding, relevant to enzyme inhibition .

Bioactivity Implications : The pyrazole moiety in both compounds suggests possible kinase or receptor modulation, but the divergent substituents likely alter target specificity.

Target Compound:
  • Limited published data exist on its specific applications. However, its structure aligns with compounds investigated for central nervous system (CNS) targets due to blood-brain barrier permeability conferred by the oxane ring.
N-[4-(aminocarbonothioyl)phenyl]-4-(1H-pyrazol-1-yl)butanamide ():
  • The butanamide chain may influence metabolic stability compared to the oxane-carboxamide linkage.

Crystallographic and Computational Analysis

Structural studies of such compounds often employ programs like SHELXL () for refinement, particularly for resolving conformational details of flexible backbones (e.g., cyclohexyl vs. phenyl) . Computational modeling could further differentiate binding affinities mediated by their functional groups.

Biological Activity

N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its pharmacological significance. The molecular formula for this compound is C15H23N3O2C_{15}H_{23}N_3O_2, and it possesses a molecular weight of 277.37 g/mol. The presence of the cyclohexyl group and the oxane moiety contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in inflammatory pathways, which can lead to reduced inflammation and pain.
  • Receptor Modulation : It interacts with receptors that play critical roles in cellular signaling, potentially modulating responses related to cancer and other diseases.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties, making it a candidate for further development in treating infections.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description References
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntitumorShows cytotoxic effects on cancer cell lines
Enzyme InhibitionInhibits enzymes involved in inflammatory processes

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds, including this compound, exhibit notable antimicrobial activity. A study found that certain synthesized pyrazole carboxamides displayed significant antifungal properties, indicating potential applications in treating fungal infections .

Anti-inflammatory Effects

In a study focusing on the anti-inflammatory properties of pyrazole derivatives, it was observed that this compound effectively reduced inflammation markers in vitro. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential as an anti-inflammatory agent .

Antitumor Properties

A significant area of research involves the antitumor effects of this compound. In vitro studies demonstrated that this compound exhibited cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The combination of this compound with conventional chemotherapy agents like doxorubicin showed a synergistic effect, enhancing therapeutic efficacy while minimizing side effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling a pyrazole-substituted cyclohexane intermediate with oxane-4-carboxylic acid derivatives. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or EDC/HOBT under inert atmospheres (N₂ or Ar) .
  • Cyclohexane functionalization : Introduce the pyrazole moiety via nucleophilic substitution or copper-catalyzed "click" chemistry .
  • Critical parameters : Solvent polarity (e.g., DMF vs. THF), temperature (0–80°C), and catalyst loading (e.g., Pd for cross-coupling) significantly affect reaction efficiency .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Standard protocols :

  • Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients to assess purity (>95% target) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., pyrazole C-H at δ ~7.5–8.5 ppm; cyclohexyl protons as multiplet clusters) .
  • IR : Validate amide C=O stretch (~1650–1700 cm⁻¹) and pyrazole N-H (~3150 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ for C₁₅H₂₂N₃O₂: calc. 276.17, observed 276.18) .

Q. How can researchers validate the compound’s stability under experimental storage conditions?

  • Stability testing :

  • Thermal stability : TGA/DSC analysis to determine decomposition temperatures (>150°C typical for carboxamides) .
  • Solubility : Use dynamic light scattering (DLS) in PBS or DMSO to assess aggregation tendencies.
  • Long-term storage : Store at –20°C in amber vials under desiccation to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Case study : If in vitro assays show conflicting IC₅₀ values (e.g., 10 μM vs. 50 μM for kinase inhibition):

  • Reproducibility checks : Validate assay conditions (e.g., ATP concentration, pH, temperature) .
  • Structural analogs : Compare with derivatives (e.g., replacing oxane with morpholine) to isolate pharmacophore contributions .
  • Computational docking : Use Schrödinger Suite or AutoDock to model binding interactions and identify false positives due to off-target effects .

Q. How does stereochemistry at the cyclohexyl group influence biological target engagement?

  • Experimental design :

  • Stereoisomer synthesis : Separate enantiomers via chiral HPLC or asymmetric catalysis .
  • Biological testing : Compare IC₅₀ values of (R)- vs. (S)-cyclohexyl derivatives in cell-based assays .
  • Structural analysis : X-ray crystallography or NOESY NMR to correlate conformation with activity .

Q. What computational methods predict this compound’s ADMET properties?

  • In silico tools :

  • Lipophilicity : Calculate logP using Molinspiration or ACD/Labs (target range: 2–4 for blood-brain barrier penetration) .
  • Metabolic stability : Simulate cytochrome P450 interactions with StarDrop or MetaSite .
  • Toxicity : Use Derek Nexus to flag potential hepatotoxicity or hERG channel inhibition .

Q. How can researchers design SAR studies to optimize this compound’s selectivity for a target receptor?

  • Stepwise approach :

  • Core modifications : Replace oxane with tetrahydrofuran or piperidine to alter ring size and polarity .
  • Substituent scanning : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrazole ring to enhance binding affinity .
  • Pharmacophore mapping : Generate 3D-QSAR models using CoMFA or ROCS to prioritize synthetic targets .

Data Contradiction and Validation

Q. How to address discrepancies in reported synthetic yields (e.g., 40% vs. 70%)?

  • Root-cause analysis :

  • Reagent quality : Trace impurities in starting materials (e.g., cyclohexylamine) can reduce efficiency .
  • Workup protocols : Optimize extraction (e.g., pH adjustment for amine recovery) and crystallization conditions .
  • Catalyst screening : Test palladium vs. copper catalysts for Suzuki-Miyaura coupling steps .

Q. What methods validate conflicting spectral data (e.g., NMR shift inconsistencies)?

  • Validation workflow :

  • Cross-lab replication : Compare data acquired at 400 MHz vs. 600 MHz spectrometers to rule out equipment artifacts .
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., cyclohexyl vs. oxane protons) .
  • Reference compounds : Synthesize and characterize a deuterated analog for unambiguous peak assignment .

Tables for Key Comparisons

Parameter Typical Range Optimal Conditions Reference
Reaction temperature0–80°C25°C (room temp. for amidation)
HPLC purity threshold>95%C18 column, 0.1% TFA in mobile phase
logP (calculated)2.5–3.53.0 (balanced solubility)

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